molecular formula C8H7BrN2O4S B13523744 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

Cat. No.: B13523744
M. Wt: 307.12 g/mol
InChI Key: UDCJNVIBVNLCNM-UHFFFAOYSA-N
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Description

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Substitution: Formation of substituted benzoxazines.

    Reduction: Formation of 6-bromo-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition can result in the accumulation of toxic intermediates, leading to cell death in targeted organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrN2O4S

Molecular Weight

307.12 g/mol

IUPAC Name

6-bromo-3-oxo-4H-1,4-benzoxazine-7-sulfonamide

InChI

InChI=1S/C8H7BrN2O4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)(H2,10,13,14)

InChI Key

UDCJNVIBVNLCNM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)N)Br

Origin of Product

United States

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